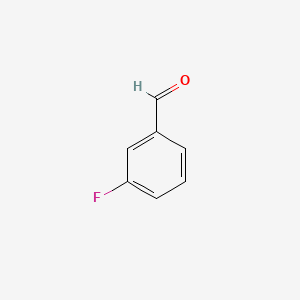

3-Fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKNVEVCWAAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060027 | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-48-4 | |

| Record name | 3-Fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzaldehyde (CAS No. 456-48-4), a pivotal intermediate in organic synthesis. It details the compound's chemical and physical properties, experimental protocols for its synthesis, its diverse applications in drug development and other industries, and essential safety and handling procedures.

Core Properties of 3-Fluorobenzaldehyde

3-Fluorobenzaldehyde is an aromatic aldehyde distinguished by a fluorine atom at the meta-position of the benzene ring.[1][2] This structural feature confers unique electronic properties that make it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]

Physicochemical Data

The quantitative properties of 3-Fluorobenzaldehyde are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 456-48-4[1][4][5] |

| Molecular Formula | C7H5FO[1][4][5] |

| Molecular Weight | 124.11 g/mol [1][4][6] |

| Appearance | Colorless to light yellow liquid[1][5][7] |

| Density | 1.17 g/mL at 25 °C[1][7] |

| Boiling Point | 173 °C[5]; 66-68 °C at 20 mmHg[1][7] |

| Melting Point | 150-151 °C (for derivatives, not the compound itself)[5] |

| Flash Point | 56 °C (132.8 °F)[8] |

| Refractive Index | 1.518 at 20 °C[1][7] |

| Solubility | Soluble in organic solvents like ethanol, ether, dichloromethane, and toluene.[7][8] |

| Vapor Pressure | 1.28 mmHg at 25°C[5] |

Synthesis and Experimental Protocols

3-Fluorobenzaldehyde is a critical organic synthetic intermediate.[8] A common method for its preparation involves the oxidation of m-fluorotoluene.

Synthesis via Oxidation of m-Fluorotoluene

A method for the continuous oxidation of m-fluorotoluene can be employed to prepare 3-Fluorobenzaldehyde using a specialized tubular reactor.[8]

Experimental Protocol:

-

Reactant Preparation:

-

At room temperature, mix the substrate, m-fluorotoluene, with a carboxylic acid solvent in a 1:1 volume ratio.

-

Separately, mix the oxidant (e.g., hydrogen peroxide) with a portion of the same carboxylic acid solvent, also in a 1:1 volume ratio.

-

Incorporate a metal complex catalyst into the m-fluorotoluene-carboxylic acid solution.

-

Add a sodium salt to the hydrogen peroxide-carboxylic acid solution.[8]

-

-

Reaction Execution:

-

Continuously pump the two prepared solutions into a tubular reactor using metering pumps at calculated flow rates to achieve the desired reaction time.

-

The solutions are preheated and mixed before entering the main reaction zone.

-

Maintain the reaction temperature using an external circulation heat exchange system. The molar ratio of reactants is controlled by adjusting the flow rates.[8]

-

-

Product Isolation:

-

The reaction mixture flows out from the end of the reactor into a collection tank.

-

The final product, 3-Fluorobenzaldehyde, is then purified from the mixture by distillation.[8]

-

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for 3-Fluorobenzaldehyde.

Applications in Research and Drug Development

The unique properties of 3-Fluorobenzaldehyde make it a versatile building block in various fields.

Pharmaceutical Synthesis

In medicinal chemistry, the introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity.[2][3] 3-Fluorobenzaldehyde serves as a key starting material for incorporating this crucial element into a wide range of therapeutic agents, including anticancer drugs and compounds targeting central nervous system disorders.[1][2]

Agrochemicals and Material Science

This compound is also a vital intermediate in the production of potent and selective pesticides and herbicides.[1][3] Furthermore, its derivatives are explored in material science for the development of advanced materials like liquid crystals and polymers.[1][3]

Organic Synthesis

As a versatile aldehyde, it participates in numerous chemical reactions to form more complex molecules. For instance, it is used to create fluorinated heterocycles and can undergo condensation reactions to form Schiff bases, some of which exhibit antimicrobial properties.[1][9] It is also used in the synthesis of m-fluorocinnamic acid.[8]

The diverse applications of 3-Fluorobenzaldehyde are depicted in the following diagram.

Caption: Key application areas of 3-Fluorobenzaldehyde.

Safety, Handling, and Storage

3-Fluorobenzaldehyde is classified as a flammable liquid and an irritant.[5][6] Proper safety precautions are imperative when handling this chemical.

-

Handling: Use in a well-ventilated area with spark-proof tools.[10] Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[10][11] Keep containers tightly closed.[8][10][11] The compound is susceptible to oxidation by air, which can form 3-fluorobenzoic acid, so storage in a closed container is essential.[8]

-

Personal Protective Equipment (PPE):

-

First Aid:

Conclusion

3-Fluorobenzaldehyde is a cornerstone intermediate in modern organic chemistry. Its unique fluorine substitution provides a powerful tool for chemists to fine-tune molecular properties, leading to advancements in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for harnessing its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluorobenzaldehyde CAS#: 456-48-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 3-Fluorobenzaldehyde(456-48-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

physical and chemical properties of 3-Fluorobenzaldehyde

An In-depth Technical Guide to 3-Fluorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

3-Fluorobenzaldehyde (CAS No: 456-48-4) is a fluorinated aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1][2] Characterized by a fluorine atom at the meta-position of the benzene ring relative to the aldehyde group, this compound exhibits unique reactivity that makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The presence of the highly electronegative fluorine atom influences the electronic properties of the molecule, impacting reaction rates and regioselectivity.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, key reactions, and applications of 3-Fluorobenzaldehyde for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

3-Fluorobenzaldehyde is a colorless to light yellow liquid with an irritating odor.[3][4] It is soluble in many common organic solvents, including ethanol, ether, dichloromethane, and toluene.[4] The compound is known to be susceptible to oxidation in the air, leading to the formation of 3-fluorobenzoic acid, and therefore requires storage in a sealed container.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₅FO | [3][5] |

| Molecular Weight | 124.11 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 66-68 °C at 20 mmHg | [3][6][8] |

| 173 °C | [2][9] | |

| Density | 1.17 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.518 | [3][6] |

| Flash Point | 56 °C (132.8 °F) | [4][6] |

| CAS Number | 456-48-4 | [3][5][10] |

| SMILES | C1=CC(=CC(=C1)F)C=O | [6][7] |

| InChI Key | PIKNVEVCWAAOMJ-UHFFFAOYSA-N | [6][7] |

Synthesis of 3-Fluorobenzaldehyde

The synthesis of 3-Fluorobenzaldehyde can be achieved through various methods. One common industrial approach involves the oxidation of m-fluorotoluene. Another method is through a halogen-exchange reaction from a corresponding chloro- or bromobenzaldehyde.

Experimental Protocol: Synthesis via Oxidation of m-Fluorotoluene

This protocol outlines a continuous oxidation process using a tubular reactor.[4]

-

Preparation of Reactant Streams:

-

Stream A: Mix the substrate, m-fluorotoluene, with a carboxylic acid solvent (e.g., acetic acid) in a 1:1 volume ratio at room temperature. Add a metal complex catalyst to this solution.

-

Stream B: Mix the oxidant (e.g., hydrogen peroxide) with a portion of the same carboxylic acid solvent in a 1:1 volume ratio. Add a sodium salt to this solution.

-

-

Reaction Execution:

-

Continuously pump Stream A and Stream B at calculated flow rates into a tubular reactor. The streams are preheated and mixed before entering the main reaction zone.

-

Maintain the reaction temperature using an external circulation heat exchange system.

-

The residence time in the reactor is controlled by adjusting the flow rates and the reactor's dimensions, typically ranging from 60 to 1800 seconds.[4]

-

-

Product Isolation:

-

The product mixture flows from the reactor outlet into a collection tank.

-

The crude 3-Fluorobenzaldehyde is then purified by distillation.[4]

-

Reactivity and Key Reactions

The reactivity of 3-Fluorobenzaldehyde is dominated by its aldehyde functional group, which readily undergoes oxidation, reduction, and various carbon-carbon bond-forming reactions.

Oxidation

The aldehyde group is susceptible to air oxidation, forming the corresponding 3-fluorobenzoic acid.[4][11] For controlled synthesis, stronger oxidizing agents are used.

Experimental Protocol: Oxidation to 3-Fluorobenzoic Acid

-

Dissolve 3-Fluorobenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of potassium permanganate (KMnO₄) or another suitable oxidizing agent (e.g., chromic acid) with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching any excess oxidant, filtering the manganese dioxide byproduct, and then acidifying the filtrate to precipitate the 3-fluorobenzoic acid.

-

Collect the product by filtration and purify by recrystallization.

Reduction

The aldehyde can be reduced to 3-fluorobenzyl alcohol using common reducing agents.[12]

Experimental Protocol: Reduction to 3-Fluorobenzyl Alcohol

-

Dissolve 3-Fluorobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

After the addition, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by slowly adding dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sulfate, and evaporate the solvent to yield the crude alcohol, which can be purified by distillation or chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. 3-Fluorobenzaldehyde reacts with phosphorus ylides to form 3-fluorostyrene derivatives.[13][14]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Preparation: Suspend benzyltriphenylphosphonium chloride in dry THF or diethyl ether under an inert atmosphere (e.g., nitrogen). Cool the suspension in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise to generate the phosphorus ylide (a deep orange/red color typically appears).

-

Reaction with Aldehyde: Slowly add a solution of 3-Fluorobenzaldehyde in the same dry solvent to the ylide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.[14]

-

Work-up and Purification: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent mixture (e.g., ether/hexanes) or by column chromatography.[14][15]

Applications in Research and Drug Development

3-Fluorobenzaldehyde is a versatile building block in many areas of chemical science.[3]

-

Pharmaceutical Synthesis: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1][16][17] 3-Fluorobenzaldehyde serves as a key starting material for a variety of therapeutic agents, including those targeting cancer and central nervous system disorders.[16]

-

Agrochemicals: It is used as an intermediate in the creation of potent and selective pesticides and herbicides.[1]

-

Material Science: Its derivatives are explored for use in advanced materials such as liquid crystals and polymers, where the unique properties of fluorine can improve performance and durability.[1]

-

Fine Chemicals: The compound is also used in the synthesis of dyes and plastic additives.[4]

Safety and Handling

3-Fluorobenzaldehyde is classified as a flammable liquid and vapor.[6][10] It is harmful if swallowed and causes skin and serious eye irritation.[10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[18] Keep containers tightly closed and sealed until use. The compound should be stored away from air and incompatible materials such as strong oxidizing agents.[4][10]

Conclusion

3-Fluorobenzaldehyde is a fundamentally important reagent in modern organic chemistry. Its unique combination of a reactive aldehyde group and a meta-substituted fluorine atom provides chemists with a versatile tool for constructing complex molecules. From enhancing the properties of pharmaceuticals to creating novel materials, the applications of 3-Fluorobenzaldehyde are extensive and continue to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 3-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorobenzaldehyde | 456-48-4 [chemicalbook.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. community.wvu.edu [community.wvu.edu]

- 16. nbinno.com [nbinno.com]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. 3-fluorobenzaldehyde Application: Special Organic Synthesis at Best Price in Nanyang | Nanyang Weiter Chemical Co.,ltd. [tradeindia.com]

Synthesis of 3-Fluorobenzaldehyde from m-Fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-fluorobenzaldehyde from m-fluorotoluene. 3-Fluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document details key experimental protocols, presents quantitative data for comparison, and illustrates reaction workflows and mechanisms.

Overview of Synthetic Strategies

The conversion of m-fluorotoluene to 3-fluorobenzaldehyde is primarily achieved through the selective oxidation of the methyl group. Several methods have been developed to accomplish this transformation, each with distinct advantages and limitations regarding yield, selectivity, cost, and environmental impact. The most prominent methods include direct oxidation using strong oxidizing agents, catalytic oxidation, and multi-step halogenation-hydrolysis pathways. This guide will focus on the most effective and well-documented of these approaches.

Key Synthesis Methodologies

Oxidation with Manganese(III) Oxide in Sulfuric Acid

A high-yield and straightforward method for the synthesis of 3-fluorobenzaldehyde involves the oxidation of m-fluorotoluene using manganese(III) oxide (Mn₂O₃) in a sulfuric acid medium. This method has been reported to achieve yields of up to 90%.[2][3] The process is advantageous due to the relatively low cost of reagents and a simple process flow.[2][3]

Reaction Mechanism:

While the precise mechanism is complex, it is understood that the oxidation of toluene derivatives by manganese oxides in an acidic medium involves the formation of active oxygen species.[2][4] The reaction proceeds through a series of intermediates, likely involving the formation of a benzyl radical or a carbocation, which is then further oxidized to the aldehyde. The process is carefully controlled to prevent over-oxidation to the corresponding carboxylic acid, 3-fluorobenzoic acid.[1]

Experimental Protocol:

The following protocol is based on a patented industrial synthesis method.[3]

-

Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

-

Charging the Reactor: 20g of m-fluorotoluene and 60g of Mn₂O₃ are added to the 500mL four-necked flask.[3] The molar ratio of m-fluorotoluene to Mn₂O₃ is typically in the range of 1:2 to 1:3.[3]

-

Reaction Initiation: The mixture is heated to 50°C using a water bath with continuous stirring.

-

Addition of Sulfuric Acid: 200mL of 70% (wt) sulfuric acid is added dropwise to the flask over a period of 1 hour, maintaining the reaction temperature at 50°C.[3]

-

Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) and is typically complete in approximately 8 hours.[3]

-

Work-up and Purification:

-

After the reaction is complete, the mixture is filtered.

-

The filtrate is extracted with a suitable organic solvent such as dichloromethane, toluene, or xylene.[3]

-

The organic layers are combined, washed, and dried.

-

The solvent is removed under reduced pressure, and the crude 3-fluorobenzaldehyde is purified by vacuum distillation.

-

Process Workflow for Mn₂O₃ Oxidation:

Caption: Workflow for the synthesis of 3-fluorobenzaldehyde via Mn₂O₃ oxidation.

Continuous Flow Oxidation

Continuous flow chemistry offers several advantages for the synthesis of 3-fluorobenzaldehyde, including improved heat and mass transfer, enhanced safety, and potential for automation and scalability.[1] This method typically involves the use of a tubular reactor where the reactants are continuously pumped, mixed, and reacted.

Process Description:

In a typical setup, two streams are prepared at room temperature. The first stream consists of m-fluorotoluene mixed with a carboxylic acid solvent (e.g., acetic acid) and a metal complex catalyst. The second stream contains an oxidant, such as hydrogen peroxide, also mixed with a carboxylic acid solvent, along with a sodium salt.[1] These two streams are continuously pumped into a tubular reactor, where they are preheated and mixed before entering the reaction zone. The reaction temperature is controlled by an external heat exchange system. The residence time in the reactor, which can range from 60 to 1800 seconds, is controlled by the flow rate and the reactor volume. Upon exiting the reactor, the product mixture is collected and purified by distillation, with unreacted m-fluorotoluene being recycled. This method has reported yields in the range of 20% to 60%.[1]

Experimental Workflow for Continuous Flow Synthesis:

Caption: Continuous flow process for the synthesis of 3-fluorobenzaldehyde.

Étard Reaction

Reaction Mechanism:

The reaction proceeds via an ene reaction between m-fluorotoluene and chromyl chloride, forming an insoluble intermediate known as the Étard complex.[5][6] This complex is then decomposed under reducing conditions, typically using a saturated aqueous solution of sodium sulfite, to yield the aldehyde.[5][6] The reducing work-up is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid.[5]

General Experimental Considerations:

-

Solvent: The reaction is typically carried out in an inert solvent such as carbon tetrachloride, carbon disulfide, or chloroform.[5]

-

Stoichiometry: Two equivalents of chromyl chloride are generally used for each equivalent of the methyl group.

-

Temperature: The reaction is highly exothermic and is usually performed at low temperatures.

-

Work-up: The Étard complex is filtered and then carefully decomposed with a reducing agent.

Étard Reaction Mechanism:

Caption: Simplified mechanism of the Étard reaction for m-fluorotoluene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods discussed.

| Parameter | Oxidation with Mn₂O₃/H₂SO₄ | Continuous Flow Oxidation | Catalytic Oxidation (p-isomer) |

| Starting Material | m-Fluorotoluene | m-Fluorotoluene | p-Fluorotoluene |

| Key Reagents | Mn₂O₃, H₂SO₄ | Metal complex, H₂O₂ | Cobalt acetate, Bromide promoter, Air |

| Solvent | Sulfuric acid (aq) | Carboxylic acid (e.g., Acetic acid) | Acetic acid or Acetonitrile |

| Temperature | 40-80 °C (typically 50°C) | Controlled via heat exchanger | 90-120 °C |

| Pressure | Atmospheric | Varies with system | 1.7–2.2 MPa |

| Reaction Time | ~8 hours | 60-1800 seconds (residence time) | ~3 hours |

| Yield | Up to 90.8%[2] | 20-60%[1] | Up to 83%[7] |

| Purity | 99.6% (GC)[2] | Not specified | Not specified |

Conclusion

The synthesis of 3-fluorobenzaldehyde from m-fluorotoluene can be effectively achieved through several oxidative methods. The choice of a particular method will depend on the desired scale, yield, purity requirements, and available equipment. The oxidation with manganese(III) oxide in sulfuric acid offers a high-yield, cost-effective batch process. Continuous flow oxidation, while potentially having a lower yield per pass, provides a modern, scalable, and safer alternative. The Étard reaction remains a viable, albeit classic, option. For professionals in drug development and fine chemical synthesis, a thorough evaluation of these methods is recommended to select the most suitable process for their specific needs.

References

- 1. Page loading... [guidechem.com]

- 2. shokubai.org [shokubai.org]

- 3. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Étard reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents [patents.google.com]

Synthesis of 3-Fluorobenzaldehyde from 3-Fluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 3-fluorobenzyl alcohol to 3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines various oxidative strategies, presents detailed experimental protocols, and summarizes key quantitative data to aid in the selection and implementation of the most suitable synthetic route.

Introduction

3-Fluorobenzaldehyde is a valuable building block in organic synthesis, primarily utilized in the preparation of a wide range of biologically active molecules. The selective oxidation of the corresponding primary alcohol, 3-fluorobenzyl alcohol, is a fundamental transformation to access this important aldehyde. The choice of oxidant and reaction conditions is critical to ensure high conversion, selectivity, and yield, while minimizing the formation of over-oxidized byproducts such as 3-fluorobenzoic acid. This guide explores several reliable methods for this transformation, ranging from classical stoichiometric oxidants to modern catalytic systems.

Comparative Overview of Oxidation Methods

A variety of methods have been developed for the oxidation of benzylic alcohols. The selection of a particular method often depends on factors such as substrate tolerance, scalability, cost of reagents, and environmental considerations. The following table summarizes quantitative data for different oxidation systems applied to benzyl alcohol and its derivatives, providing a comparative basis for the synthesis of 3-fluorobenzaldehyde.

| Oxidation Method | Oxidant/Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| TEMPO-Catalyzed Aerobic Oxidation | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) / O₂ | Benzyl alcohol | Acetonitrile | RT | 3 | 88 | [1] |

| Ferric Nitrate Oxidation | Fe(NO₃)₃·9H₂O | Benzyl alcohol | 1,4-Dioxane | 80 | 6 | 91.5 | [2][3] |

| Peroxymonosulfate/Biochar Oxidation | Peroxymonosulfate (PMS) / Enteromorpha prolifera-biochar | Benzyl alcohol | Water/Heptane | RT | 0.5 | 90.4 | [4] |

| Palladium-Catalyzed Aerobic Oxidation | Pd supported on Carbon Nitride/CeO₂ / O₂ | Benzyl alcohol | Toluene | 100 | 4 | 77 | |

| Molybdenum-Catalyzed H₂O₂ Oxidation | MoO₂ Nanoparticles / H₂O₂ | Benzyl alcohol | Acetonitrile | 110 | 24 | 94 | [5] |

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These protocols are based on established methods for the oxidation of benzylic alcohols and can be adapted for the synthesis of 3-fluorobenzaldehyde.

TEMPO-Catalyzed Aerobic Oxidation

This method utilizes a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system with molecular oxygen from the air as the terminal oxidant. It is a mild and efficient method for the selective oxidation of primary alcohols.

Materials:

-

3-Fluorobenzyl alcohol

-

Copper(I) iodide (CuI)

-

4-Dimethylaminopyridine (DMAP)

-

TEMPO

-

Acetonitrile (CH₃CN)

-

Oxygen (balloon)

Procedure:

-

To a 25 mL round-bottom flask, add 3-fluorobenzyl alcohol (1 mmol, 126.1 mg).

-

Add acetonitrile (5 mL) and stir the solution for 5-10 minutes.

-

To the stirred solution, add CuI (0.1 mmol, 19.0 mg), DMAP (0.1 mmol, 12.2 mg), and TEMPO (0.01 mmol, 1.6 mg).[1]

-

Fit the flask with an oxygen-filled balloon.

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture and wash the solid residue with acetonitrile (2 x 5 mL).[1]

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3-fluorobenzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

Oxidation with Ferric Nitrate

This protocol employs ferric nitrate nonahydrate as an inexpensive and effective oxidant for benzylic alcohols. The reaction is typically carried out under an inert atmosphere.

Materials:

-

3-Fluorobenzyl alcohol

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

In a 25 mL three-necked flask equipped with a reflux condenser, add 3-fluorobenzyl alcohol (3 mmol, 378.4 mg) and 1,4-dioxane (15 mL).[3]

-

Evacuate the flask and backfill with nitrogen gas (this can be done using a nitrogen balloon).

-

Heat the solution to 80 °C with stirring.

-

Once the temperature is stable, add ferric nitrate nonahydrate (2 mmol, 808 mg) to the solution.[2]

-

Maintain the reaction at 80 °C and monitor its progress by TLC or GC.

-

After the reaction is complete (typically 6 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or column chromatography.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis of 3-fluorobenzaldehyde and the catalytic cycle of a TEMPO-mediated oxidation.

Caption: General experimental workflow for the synthesis of 3-fluorobenzaldehyde.

Caption: Simplified TEMPO-catalyzed oxidation cycle.

References

- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 4. Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

3-Fluorobenzaldehyde structural formula and isomers

An In-depth Technical Guide to 3-Fluorobenzaldehyde: Structural Formula, Isomers, and Applications

Abstract

3-Fluorobenzaldehyde, a monofluorinated aromatic aldehyde, and its constitutional isomers, 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, are pivotal intermediates in organic synthesis.[1] Their unique chemical properties, imparted by the fluorine substituent, make them valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making these compounds a focus of research for drug development professionals.[3] This guide provides a comprehensive overview of the structural formulas, physicochemical properties, synthesis protocols, and applications of 3-Fluorobenzaldehyde and its isomers.

Structural Formula and Isomerism

Fluorobenzaldehyde exists as three constitutional isomers, differing in the position of the fluorine atom on the benzene ring relative to the aldehyde group.[4] The isomers are 2-fluorobenzaldehyde (ortho-), 3-fluorobenzaldehyde (meta-), and 4-fluorobenzaldehyde (para-).[4] All share the same molecular formula, C₇H₅FO, and a molecular weight of 124.11 g/mol .[5][6]

The structures of these isomers are depicted below.

Physicochemical Properties

The position of the fluorine atom influences the physical and chemical properties of each isomer. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| CAS Number | 446-52-6[4] | 456-48-4[5][6] | 459-57-4[4] |

| Molecular Formula | C₇H₅FO[4] | C₇H₅FO[5][6] | C₇H₅FO[4] |

| Molecular Weight | 124.11 g/mol [4] | 124.11 g/mol [5][6] | 124.11 g/mol [4] |

| Appearance | Colorless to yellow liquid[7][8] | Clear colorless to yellow liquid[9][10] | Clear colorless to yellow liquid[7][8] |

| Melting Point | -44.5 °C[4] | -10 °C[8] | -10 °C[4] |

| Boiling Point | 175 °C[4] | 173 °C[4][10] (66-68 °C at 20 mmHg[11][12]) | 181 °C[4] |

| Density | 1.18 g/cm³[4] | 1.17 g/mL at 25 °C[11] | 1.157 g/mL at 25 °C[8] |

| Flash Point | 55 °C[4] | 56 °C[4][9] | 56 °C[4] |

| Refractive Index | n20/D 1.518 (lit.) | n20/D 1.518 (lit.)[11][12] | n20/D 1.521 (lit.)[8] |

Synthesis and Experimental Protocols

Fluorobenzaldehydes can be synthesized through various methods, often involving the oxidation of the corresponding fluorotoluene or halogen-exchange reactions.

Synthesis of 3-Fluorobenzaldehyde via Oxidation

A common method for preparing 3-Fluorobenzaldehyde is the continuous oxidation of m-fluorotoluene.[9]

Experimental Protocol:

A method for the continuous oxidation of m-fluorotoluene to prepare 3-Fluorobenzaldehyde involves the following steps:[9]

-

Preparation of Reactant Streams: At room temperature, two separate solutions are prepared.

-

Stream A: The substrate, m-fluorotoluene, is mixed with a carboxylic acid solvent in a 1:1 volume ratio. A metal complex catalyst is then dissolved into this solution.

-

Stream B: The oxidant (e.g., hydrogen peroxide) is mixed with a portion of the same carboxylic acid solvent in a 1:1 volume ratio. A sodium salt is added to this solution.

-

-

Reaction Execution: The two streams are continuously pumped at calculated flow rates into a tubular reactor. The streams are preheated and mixed before entering the main reaction zone.

-

Reaction Control: The reaction temperature is controlled by an external circulation heat exchange system. The residence time of the mixture in the reactor is controlled by adjusting the reactor's inner diameter and volume, typically ranging from 60 to 1800 seconds.

-

Product Collection: After the reaction is complete, the product mixture flows from the reactor into a collection tank.

-

Purification: The final product, 3-Fluorobenzaldehyde, is isolated and purified from the reaction mixture by distillation.[9]

The logical workflow for this synthesis is illustrated below.

Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange

The 4-fluoro isomer can be effectively produced via a halogen-exchange reaction, starting from 4-chlorobenzaldehyde.[4] This process typically involves heating the chlorinated precursor with a fluoride salt, such as potassium fluoride, in the presence of a phase-transfer catalyst.[13]

Applications in Research and Drug Development

3-Fluorobenzaldehyde and its isomers are highly versatile reagents in organic chemistry, serving as crucial intermediates for a wide range of fine chemicals.[9]

-

Pharmaceutical Synthesis: These compounds are extensively used to introduce a fluorine atom into potential drug molecules.[2] This is a common strategy to enhance pharmacological properties, including metabolic stability and bioavailability.[3] They are starting materials for various therapeutic agents, including anticancer drugs and compounds targeting central nervous system disorders.[1][3]

-

Agrochemicals: They serve as key intermediates in the creation of potent and selective pesticides and herbicides.[2][14]

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, some of which have demonstrated antimicrobial properties.[4]

-

Material Science: Derivatives of fluorobenzaldehydes are explored for use in advanced materials such as liquid crystals and polymers.[2]

The pathway from 3-fluorobenzaldehyde to a potential bioactive compound is shown below.

Spectroscopic Analysis

Characterization of 3-Fluorobenzaldehyde and its isomers is routinely performed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For 3-Fluorobenzaldehyde, the aldehyde proton typically appears as a singlet around 9.99 ppm in the ¹H NMR spectrum.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the aldehyde C-H stretch and the C=O carbonyl stretch. NIST has compiled gas-phase IR spectra for 3-Fluorobenzaldehyde.[16]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[16]

Conclusion

3-Fluorobenzaldehyde and its isomers are indispensable chemical intermediates with significant applications in medicinal chemistry, agrochemical research, and material science. Their utility stems from the unique electronic properties conferred by the fluorine atom, which can be leveraged to fine-tune the characteristics of target molecules. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers and scientists working to develop novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 3-Fluorobenzaldehyde 97 456-48-4 [sigmaaldrich.com]

- 12. 3-Fluorobenzaldehyde | 456-48-4 [chemicalbook.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. 3-fluorobenzaldehyde Application: Special Organic Synthesis at Best Price in Nanyang | Nanyang Weiter Chemical Co.,ltd. [tradeindia.com]

- 15. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]

- 16. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

Spectroscopic Data of 3-Fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorobenzaldehyde, a key aromatic aldehyde derivative utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 3-Fluorobenzaldehyde. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-Fluorobenzaldehyde in chloroform-d (CDCl₃) exhibits distinct signals for the aldehydic and aromatic protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | 9.996 | Singlet | - |

| H-6 | 7.683 | Doublet of triplets | |

| H-5 | 7.56 | Triplet | |

| H-2 | 7.53 | Doublet | |

| H-4 | 7.332 | Doublet of triplets |

Table 1: ¹H NMR data for 3-Fluorobenzaldehyde.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 190.9 |

| C-3 | 163.0 (d, J = 250 Hz) |

| C-1 | 137.8 |

| C-5 | 130.4 |

| C-6 | 129.3 |

| C-4 | 128.0 |

| C-2 | 115.0 (d, J = 22 Hz) |

Table 2: ¹³C NMR data for 3-Fluorobenzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-Fluorobenzaldehyde. The spectrum is characterized by prominent absorption bands corresponding to the carbonyl and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3070 | Aromatic C-H stretch | Medium |

| ~2860, ~2760 | Aldehyde C-H stretch (Fermi resonance) | Weak |

| ~1705 | C=O stretch (carbonyl) | Strong |

| ~1600, ~1580, ~1480 | Aromatic C=C ring stretch | Medium |

| ~1280 | C-F stretch | Strong |

| ~880, ~780, ~680 | Aromatic C-H out-of-plane bend | Strong |

Table 3: Key IR absorption bands for 3-Fluorobenzaldehyde.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-Fluorobenzaldehyde results in a distinct fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Fragment Ion | Fragment Lost |

| 124 | 93.7 | [M]⁺ | - |

| 123 | 100.0 | [M-H]⁺ | H• |

| 95 | 95.7 | [M-CHO]⁺ | •CHO |

| 75 | 36.2 | [C₆H₄]⁺ | F, CO |

| 50 | 23.2 | [C₄H₂]⁺ | - |

Table 4: Mass spectrometry data for 3-Fluorobenzaldehyde.[1][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Accurately weigh 10-20 mg of 3-Fluorobenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

Ensure the liquid height in the tube is approximately 4-5 cm.[4]

4.1.2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

4.1.3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

4.2.1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

-

Place a single drop of neat 3-Fluorobenzaldehyde directly onto the center of the ATR crystal.[5]

4.2.2. Instrument Parameters:

-

Spectrometer: FT-IR spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

4.3.1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 3-Fluorobenzaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

4.3.2. GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1)

-

Injector Temperature: 250 °C

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Mass Spectral Fragmentation Pathway

The fragmentation of 3-Fluorobenzaldehyde upon electron ionization primarily involves the loss of a hydrogen radical followed by the loss of carbon monoxide, or the loss of the formyl radical.

References

- 1. 3-Fluorobenzaldehyde(456-48-4) 1H NMR [m.chemicalbook.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-Fluorobenzaldehyde(456-48-4) 13C NMR spectrum [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Solubility of 3-Fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3-fluorobenzaldehyde in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines qualitative solubility data, provides detailed experimental protocols for solubility and miscibility determination, and includes visualizations to illustrate experimental workflows and factors influencing solubility.

Core Data Presentation: Solubility of 3-Fluorobenzaldehyde

| Solvent | Chemical Formula | Solvent Type | Expected Solubility/Miscibility |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1] |

| Toluene | C₇H₈ | Nonpolar | Miscible[1] |

| Hexane | C₆H₁₄ | Nonpolar | Likely Immiscible/Slightly Soluble |

| Water | H₂O | Polar Protic | Insoluble/Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

Note: "Miscible" indicates that the two liquids are expected to mix in all proportions to form a homogeneous solution. Further experimental validation is required to determine the precise quantitative solubility.

Experimental Protocols

Gravimetric Method for Determining the Solubility of 3-Fluorobenzaldehyde

This protocol details a reliable gravimetric method to quantitatively determine the solubility of 3-fluorobenzaldehyde, a liquid at room temperature, in various organic solvents.

Materials:

-

3-Fluorobenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Calibrated pipettes and syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-fluorobenzaldehyde to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solute should be visible as a separate phase or as undissolved droplets.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that an excess of the solute phase remains.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the saturated solvent phase) using a pre-warmed (to the experimental temperature) pipette or syringe to avoid precipitation.

-

-

Gravimetric Analysis:

-

Tare a clean, dry evaporation dish on an analytical balance.

-

Dispense the collected aliquot of the saturated solution into the tared evaporation dish and record the total mass.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with a gentle stream of nitrogen. For less volatile solvents, a drying oven at a temperature below the boiling point of 3-fluorobenzaldehyde (173-175°C) can be used.

-

Ensure the oven is in a well-ventilated area.

-

Continue drying until all the solvent has evaporated, leaving the 3-fluorobenzaldehyde residue.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3-fluorobenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mol/L.

-

Visual Miscibility Assessment

This protocol provides a straightforward method to determine if 3-fluorobenzaldehyde is miscible with a given organic solvent.

Materials:

-

3-Fluorobenzaldehyde

-

Selected organic solvents

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

Preparation of Mixtures:

-

In a series of labeled graduated cylinders or test tubes, prepare mixtures of 3-fluorobenzaldehyde and the test solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume).

-

For each mixture, add the required volume of 3-fluorobenzaldehyde and the solvent.

-

-

Mixing and Observation:

-

Stopper each cylinder or test tube and invert several times or use a vortex mixer to ensure thorough mixing.

-

Allow the mixtures to stand undisturbed for at least one hour.

-

Visually inspect each mixture for homogeneity.

-

-

Interpretation of Results:

-

Miscible: If all proportions form a single, clear liquid phase with no visible separation or cloudiness, the liquids are considered miscible.

-

Partially Miscible: If two distinct liquid layers form, the liquids are partially miscible. The relative volumes of the layers will depend on the initial proportions.

-

Immiscible: If the liquids do not mix at all and form two distinct layers, they are considered immiscible.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the solubility of 3-fluorobenzaldehyde.

Caption: Experimental workflow for determining the solubility of 3-fluorobenzaldehyde.

Caption: Factors influencing the solubility of 3-fluorobenzaldehyde.

References

safety and handling precautions for 3-Fluorobenzaldehyde

An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Fluorobenzaldehyde (CAS No. 456-48-4), a key aromatic aldehyde utilized in organic synthesis, pharmaceuticals, and material science.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

3-Fluorobenzaldehyde is a colorless to light yellow liquid.[1] It is a member of the benzaldehyde class, substituted with a fluorine atom at the 3-position.[2][3]

Table 1: Physical and Chemical Properties of 3-Fluorobenzaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO | [1][2][4] |

| Molecular Weight | 124.11 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 173 °C | [5] |

| 66-68 °C / 20 mmHg | [1][3][6] | |

| Melting Point | -10 °C | [5] |

| Flash Point | 56 °C / 132.8 °F (closed cup) | [5][6][7] |

| Density | 1.17 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.518 | [1][3][6] |

| Purity | ≥ 97% |

Hazard Identification and Classification

3-Fluorobenzaldehyde is classified as a hazardous chemical.[7] It is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[2][7][8] It is also harmful if swallowed.[2][7][9]

Table 2: GHS Hazard Classification for 3-Fluorobenzaldehyde

| Classification | Hazard Class and Category | Hazard Statement |

| Physical Hazard | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[2][7][8] |

| Health Hazards | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][7][8] | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][7][8] | |

| Specific target organ toxicity (single exposure) (Category 3) | H335: May cause respiratory irritation[2][7][8] |

Signal Word: Warning[2][6][7][8]

Table 3: NFPA 704 Diamond Ratings

| Category | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[8] |

| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[8] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[7] |

| Special (White) | N/A | No special hazards indicated. |

Experimental Protocols

The quantitative data presented in this guide, such as flash point and toxicity values, are determined using standardized experimental protocols. These methods are typically established by international bodies like the Organisation for Economic Co-operation and Development (OECD) or national standards organizations such as the American Society for Testing and Materials (ASTM) and the German Institute for Standardization (DIN).

For example, the flash point is reported as determined by DIN 51755 Part 1, a standard closed-cup method.[6] Acute toxicity studies follow specific OECD guidelines (e.g., OECD 420, 423, or 425 for oral toxicity). These protocols are detailed, copyrighted documents available from the respective standards organizations and are not reproduced here. All handling and experiments involving 3-Fluorobenzaldehyde should be conducted based on a thorough risk assessment specific to the planned procedure.

Safety and Handling Precautions

Engineering Controls

Work with 3-Fluorobenzaldehyde should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11] Use explosion-proof electrical, ventilating, and lighting equipment.[7][12] Eyewash stations and safety showers must be in close proximity to the workstation.[7][11][12]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this chemical.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8] All eye and face protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[7][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][13] Impervious clothing and flame-retardant antistatic protective clothing are recommended.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][10] A full-face supplied-air respirator may be required for the sole means of protection.[8]

Handling Procedures

Avoid all personal contact, including inhalation of vapors or mist.[8][13][14] Do not eat, drink, or smoke in handling areas.[7][13] Wash hands and any exposed skin thoroughly after handling.[7][8] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7][8][15] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7][10][15]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][10][16]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[8]

-

Inhalation: Remove the person to fresh air.[7][8][10] If breathing is difficult, give oxygen.[7][10] If not breathing, give artificial respiration.[7][8][10] Do not use mouth-to-mouth resuscitation.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[8][13] Flush skin with plenty of soap and water for at least 15 minutes.[10][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16] Remove contact lenses if present and easy to do.[8]

-

Ingestion: Do NOT induce vomiting.[8][10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][10]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[8]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10][17] Containers may explode when heated.[10] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[7][10][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10][11]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[8][10] Ensure adequate ventilation.[8] Avoid breathing vapors and contact with skin and eyes.[13]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[8]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[8][10] Collect the material using spark-proof tools and place it in a suitable, labeled container for disposal.[10][13]

Toxicological Information

The toxicological properties of 3-Fluorobenzaldehyde have not been fully investigated.[10] Available data indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Disposal Considerations

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8] Waste materials must be disposed of in accordance with national and local regulations.[8] Do not mix with other waste.[8] Uncleaned containers should be handled as the product itself.[8]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling 3-Fluorobenzaldehyde.

Caption: A logical workflow for the safe handling of 3-Fluorobenzaldehyde.

Caption: A protocol for emergency response following exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorobenzaldehyde | 456-48-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 间氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3-Fluorobenzaldehyde, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3-Fluorobenzaldehyde(456-48-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sdfine.com [sdfine.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

- 17. benchchem.com [benchchem.com]

commercial suppliers of high-purity 3-Fluorobenzaldehyde

An In-Depth Technical Guide to High-Purity 3-Fluorobenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Fluorobenzaldehyde (CAS No. 456-48-4), also known as m-fluorobenzaldehyde, is a critical fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its unique electronic properties, imparted by the meta-positioned fluorine atom, enhance its reactivity and make it an essential intermediate in the development of complex molecules.[1] For researchers in the pharmaceutical, agrochemical, and fine chemical industries, sourcing high-purity 3-Fluorobenzaldehyde is paramount to ensure the success of multi-step syntheses, improve reaction yields, and avoid the introduction of deleterious impurities.[2] This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and potential impurities to assist scientists in procuring and qualifying this vital reagent.

Commercial Suppliers and Specifications

Several reputable chemical suppliers offer 3-Fluorobenzaldehyde in various grades of purity. The choice of supplier often depends on the required purity level, available documentation (such as a Certificate of Analysis), and scale. High-purity grades, typically 97% or higher, are essential for demanding applications in drug development and material science.[2]

Below is a summary of specifications from leading commercial suppliers. Note that specific values may vary by batch, and it is crucial to consult the lot-specific Certificate of Analysis (CoA) for precise data.

| Parameter | Sigma-Aldrich (Merck) | Thermo Scientific Chemicals | Chem-Impex International |

| Product Name | 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde |

| CAS Number | 456-48-4[3] | 456-48-4[4] | 456-48-4[1] |

| Purity (Assay) | 97%[3] | 97%[4] | ≥ 99% (by GC)[1] |

| Appearance | Colorless to light yellow liquid[1] | Clear colorless to yellow liquid[4] | Colorless to light yellow liquid[1] |

| Molecular Formula | C₇H₅FO[3] | C₇H₅FO[4] | C₇H₅FO[1] |

| Molecular Weight | 124.11 g/mol [3] | 124.11 g/mol | 124.11 g/mol [1] |

| Boiling Point | 66-68 °C at 20 mmHg[3] | Not specified | 66-68 °C at 20 mmHg[1] |

| Density | 1.17 g/mL at 25 °C[3] | Not specified | 1.17 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.518[3] | 1.5165-1.5215 at 20 °C[4] | n20/D 1.518[1] |

| Key Specifications | Assay (97%)[3] | Free Acid (≤1.5%), FTIR (Conforms)[4] | Purity (≥99% by GC)[1] |

Synthesis Routes and Potential Impurities

Understanding the synthesis of 3-Fluorobenzaldehyde is key to anticipating potential impurities. A common industrial method is the oxidation of 3-fluorotoluene.[5][6] This process can lead to several common impurities that may be present in the final product:

-

Unreacted Starting Material: Residual 3-fluorotoluene.

-

Over-oxidation Product: 3-Fluorobenzoic acid is a primary impurity, formed by the further oxidation of the aldehyde.[5] It is highly susceptible to oxidation by atmospheric oxygen, necessitating storage in a closed container.[5]

-

Isomeric Impurities: Depending on the purity of the starting materials, other positional isomers of fluorobenzaldehyde or fluorotoluene could be present.

-

Residual Solvents and Catalysts: Solvents like acetic acid or catalysts such as manganese or cobalt compounds may be carried over from the synthesis.[7]

Quality Control and Experimental Protocols

A robust quality control (QC) process is essential to verify the identity, purity, and quality of incoming 3-Fluorobenzaldehyde. This typically involves a combination of chromatographic and spectroscopic techniques.

Incoming Material QC Workflow

The following diagram illustrates a typical workflow for the quality control of a newly received batch of 3-Fluorobenzaldehyde.

Experimental Protocol 1: Purity and Impurity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like 3-Fluorobenzaldehyde and for identifying and quantifying non-polar impurities. The following method is adapted from established procedures for similar aromatic aldehydes.[8]

-

Instrumentation:

-

Sample Preparation:

-

Prepare a stock solution of 3-Fluorobenzaldehyde at 1 mg/mL in a suitable GC-grade solvent (e.g., Dichloromethane or Acetonitrile).[8]

-

Perform serial dilutions to create calibration standards if quantitative analysis of specific impurities is required.

-

-

GC-MS Parameters:

-

Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.[8]

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min.[8]

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.

-

Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.[8]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-300) for initial impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

-

-

Experimental Protocol 2: Purity Analysis by HPLC (Polar Impurities)

High-Performance Liquid Chromatography (HPLC) is particularly useful for quantifying less volatile or more polar impurities, such as the over-oxidation product 3-fluorobenzoic acid.

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-Fluorobenzaldehyde at 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid to control ionization), e.g., 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Conclusion

3-Fluorobenzaldehyde is an indispensable reagent for innovation in drug discovery and material science.[1][2] The quality of this starting material directly impacts the success of complex synthetic endeavors. Therefore, a thorough understanding of available commercial grades, potential impurities stemming from synthetic routes, and robust analytical methods for quality control is crucial. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can ensure they are using high-purity, well-characterized 3-Fluorobenzaldehyde, thereby enhancing the reliability and reproducibility of their scientific work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluorobenzaldehyde, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

The Role of Fluorine in the Reactivity of 3-Fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the fluorine substituent in modulating the chemical reactivity of 3-Fluorobenzaldehyde. The strategic placement of a fluorine atom at the meta position of the benzaldehyde ring introduces a unique interplay of electronic effects that significantly influences the reactivity of the aldehyde functional group. This document will delve into the theoretical underpinnings of fluorine's impact, supported by quantitative data, detailed experimental protocols for key synthetic transformations, and illustrative diagrams to elucidate reaction mechanisms and electronic interactions. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the rational design and application of this versatile fluorinated building block.

Introduction

3-Fluorobenzaldehyde (C₇H₅FO) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[1][3] The fluorine atom at the meta position of 3-Fluorobenzaldehyde exerts a powerful influence on the molecule's electronic properties and, consequently, its chemical reactivity. Understanding this influence is paramount for the strategic design of synthetic routes and the development of novel molecular entities.

This guide will explore the dual electronic nature of the fluorine substituent—its strong inductive electron-withdrawing effect (-I) and its weaker resonance electron-donating effect (+R)—and how this balance dictates the reactivity of the aldehyde group in various chemical transformations.

Electronic Effects of the Meta-Fluorine Substituent

The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.